3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
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Overview
Description
3-Methoxy-3-phenylspiro[bicyclo[221]heptane-2,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which includes a bicycloheptane ring system fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a methoxy-substituted phenyl compound with a bicycloheptane derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: This compound has a similar spiro structure but lacks the methoxy and phenyl groups.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicycloheptane core but differ in their functional groups and substituents.
Uniqueness
3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is unique due to its specific combination of functional groups and spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C15H18O2/c1-16-15(11-5-3-2-4-6-11)13-8-7-12(9-13)14(15)10-17-14/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
GGRUQUKTCKWOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCC(C2)C13CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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